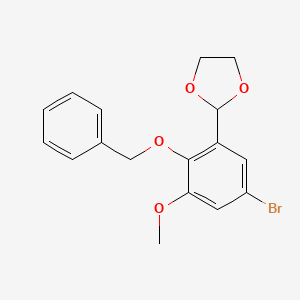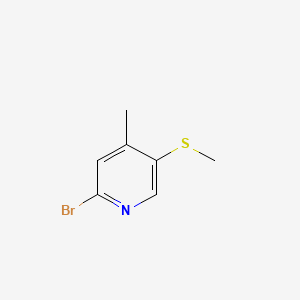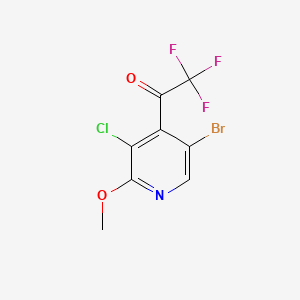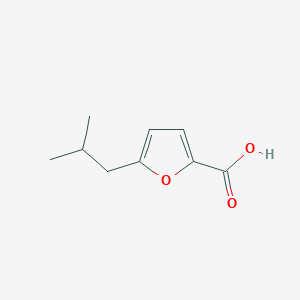
2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane is an organic compound that features a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the 1,3-dioxolane ring through a cyclization reaction under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl-dioxolane compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Zinc or tin in dilute mineral acid.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Methoxyphenyl-dioxolane.
Substitution: Various substituted phenyl-dioxolane derivatives.
Applications De Recherche Scientifique
2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Benzyloxy-2-Phenylethyl)-1,2,3-Triazole: A compound with similar benzyloxy and phenyl groups, known for its antifungal activity.
2-(2-Benzyloxy)aryloxazolines: Compounds that undergo Wittig rearrangement and have applications in organic synthesis.
Uniqueness
2-(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates.
Propriétés
Formule moléculaire |
C17H17BrO4 |
|---|---|
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
2-(5-bromo-3-methoxy-2-phenylmethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C17H17BrO4/c1-19-15-10-13(18)9-14(17-20-7-8-21-17)16(15)22-11-12-5-3-2-4-6-12/h2-6,9-10,17H,7-8,11H2,1H3 |
Clé InChI |
ZAFLEFBMJBSYKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)C3OCCO3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14775591.png)

![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)
![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)


![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)





